Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is a chemical compound often used as a building block in the synthesis of various pharmaceutical drugs. [] It is classified as a dihydropyridine derivative, a class known for its diverse biological activities. This compound has been particularly useful in developing potential anticancer agents targeting the PI3K/AKT/mTOR pathway, which plays a crucial role in regulating cell growth and survival. []
2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate, identified by the CAS number 1242157-24-9, is a complex organic compound notable for its unique molecular structure and potential applications in scientific research. The molecular formula for this compound is C21H20ClFN2O3, with a molecular weight of 402.85 g/mol. It is classified under halogen-containing compounds, particularly due to the presence of fluorine and chlorine atoms in its structure .
The synthesis of 2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate typically involves multi-step organic reactions, which may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound .
The compound may undergo several chemical reactions typical for organic compounds with functional groups such as:
Each reaction pathway requires specific conditions (e.g., temperature, solvent) to ensure selectivity and yield. Reaction mechanisms can be elucidated using kinetic studies and spectroscopic methods .
Research into similar compounds indicates that halogenated derivatives can exhibit significant biological activities, including anti-inflammatory and anti-cancer properties .
Relevant analyses such as thermal stability tests and solubility studies are crucial for understanding its practical applications .
The compound has potential applications in various fields:
Advanced flow microreactor technology enables precise synthesis of thermally sensitive tert-butyl-containing phthalazinone intermediates critical for constructing the target compound. This method achieves superior control over reaction parameters (temperature, residence time, mixing efficiency) compared to batch processing, particularly for exothermic reactions like Friedel-Crafts alkylations introducing the tert-butyl group. By maintaining temperatures at –20°C to 10°C with residence times under 30 seconds, microreactors suppress di-alkylation and decomposition pathways, improving yields of key intermediates like 6-(tert-butyl)-8-fluorophthalazin-1(2H)-one by 22-35% over batch methods [2] [3]. The technology facilitates in-line quenching and real-time analytics via FTIR or RAMAN spectroscopy, enabling immediate optimization of stoichiometry for unstable organometallic reagents.
Table 1: Flow Microreactor Optimization for tert-Butyl Intermediate Synthesis
Reaction Parameter | Batch Process | Microreactor Process | Improvement |
---|---|---|---|
Temperature Control | ±5°C | ±0.5°C | Reduced decomposition |
tert-Butylation Yield | 48-52% | 70-75% | +22-23% |
Byproduct Formation | 15-18% | <5% | Reduced di-alkylation |
Reaction Time | 4-6 hours | 25-30 seconds | 99% reduction |
Thermal Management | External cooling | Intrinsic heat exchange | Eliminated hot spots |
Notably, continuous processing allows direct integration of the tert-butylated intermediate into downstream halogenation steps without isolation, minimizing handling of unstable intermediates. This approach is essential for maintaining regiochemical integrity when synthesizing precursors like 2,4-dibromo-6-(tert-butyl)-8-fluorophthalazine, where precise stoichiometry prevents bromination at the tert-butyl site [2].
Boronate ester chemistry provides a versatile platform for introducing the ortho-chlorobenzyl acetate moiety to the phthalazinone core under mild conditions. The strategy exploits the reaction between boronic acid-functionalized phthalazinones and 4-chloro-2-(hydroxymethyl)phenol—followed by acetylation—to construct the C–C bond while preserving labile functionalities. Key to this approach is the pH-dependent reversibility of boronate ester formation, which enables selective conjugation at physiological pH (7.4) while ensuring stability during acetate protection (pH < 5.0) [1] [3].
Recent advances utilize in situ boronate ester formation to direct micellar self-assembly, where amphiphiles encapsulate the hydrophobic phthalazinone core during synthesis. This microenvironment shields the tert-butyl group from oxidation and enhances functional group compatibility. After conjugation, acetylation of the benzyl alcohol proceeds with >95% efficiency in the micellar phase using acetic anhydride/DMAP, as confirmed by 1H-NMR monitoring. The boronate ester linkage remains stable during acetylation but readily cleaves under acidic conditions (pH 5.5), a property exploitable for targeted drug delivery systems [3].
Table 2: Boronate Ester-Mediated Conjugation Efficiency
Functional Group on Phthalazinone | Conjugation Yield (Batch) | Conjugation Yield (Micellar) | Key Advantage |
---|---|---|---|
Bromo substituent | 62% | 89% | Prevents Ar-Br cleavage |
Free N-H lactam | 58% | 85% | Avoids N-alkylation |
Free fluoro group | 67% | 92% | Retains F for bioactivity |
tert-Butyl group | 55% | 88% | Prevents oxidation |
This method significantly outperforms traditional Pd-catalyzed Suzuki coupling for attaching the chlorobenzyl fragment, particularly by eliminating palladium residues (>100 ppm reduction) and enabling reactions at ambient temperature [1].
Regioselective halogenation demands precise control to position fluorine at C8 and chlorine on the benzyl fragment. For fluorination, I(I)/I(III) catalysis with amine·HF complexes (e.g., pyridine·9HF) achieves >20:1 selectivity for C8 fluorination over competing C5 or C7 pathways in the phthalazinone core. The reaction proceeds via hypervalent iodine intermediates that direct electrophilic fluorination to the electron-deficient position adjacent to the phthalazinone carbonyl. This method tolerates the tert-butyl group without competing ring fluorination, a limitation observed with classical Balz-Schiemann reactions [4].
Chlorination employs electrophilic chlorination (Cl2/FeCl3) at the ortho position of benzyl alcohol precursors, leveraging the directing effect of the hydroxy group to achieve >95% regioselectivity. Subsequent acetylation with acetic anhydride in pyridine quantitatively protects the alcohol without esterifying the phthalazinone lactam. Crucially, the acetate group enhances the leaving group capacity for nucleophilic substitution in downstream derivatization [6].
Table 3: Halogenation Selectivity Comparison
Halogenation Type | Reagent System | Temperature | Regioselectivity | Yield | Key Limitation |
---|---|---|---|---|---|
C8 Fluorination | ArI/Selectfluor®/py·9HF | 25°C | >20:1 (C8 vs C5/C7) | 78-82% | Acid-sensitive groups |
ortho-Chlorination | Cl2/FeCl3 | 0°C | >95% ortho | 88% | Over-chlorination at >5°C |
Benzylic Chlorination | SO2Cl2, hv | reflux | 3:1 (benzylic vs aryl) | 45% | Low regioselectivity |
The orthogonal stability of halogen bonds is notable: the C–F bond remains intact during subsequent chlorination/acetylation, while the C–Cl bond in the benzyl fragment survives boronate ester formation. This compatibility enables sequential halogenation in a one-pot process, as demonstrated in the synthesis of 2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate with 76% overall yield from unchlorinated precursors [4] [6].
Table 4: Standardized Nomenclature of Key Compounds
Chemical Structure | Systematic Name | Alternative Name | Source |
---|---|---|---|
C28H27F2N5O4 | (1s,2s)-N-(2'-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1 | BTK inhibitor intermediate | [1] |
C9H9ClO2 | 4-Chlorobenzyl acetate | p-Chlorobenzyl acetate | [6] |
Not specified | 6-tert-butyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-methylsulfonylpyridin-2-yl)amino]-6-oxopyridazin-3-yl]phenyl]phthalazin-1-one | BTK inhibitor variant | [2] |
Target compound | 2-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate | 8-Fluoro-6-(1,1-dimethylethyl)-2-[(6-chlorophenyl)methoxy]acetate deriv. | Synthesized |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5